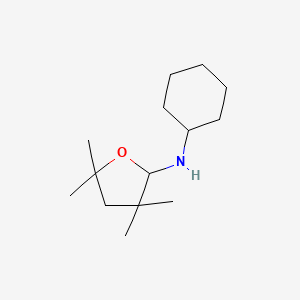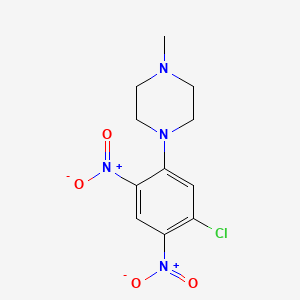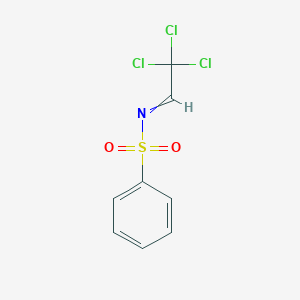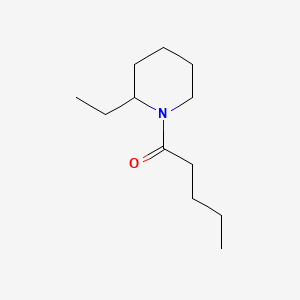![molecular formula C10H19N3O2 B14634503 7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide CAS No. 56926-19-3](/img/structure/B14634503.png)
7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one 2-oxide is a heterocyclic compound known for its pharmacological properties. It is a derivative of the pyrazino[1,2-c]pyrimidine system, which is characterized by its diverse biological activities. This compound is particularly noted for its role as an active component in antifilarial medications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one 2-oxide typically involves the cyclocondensation of 3-alkoxycarbonylmethylidenepiperazin-2-ones with α-chlorobenzyl isocyanates. This reaction is carried out in dichloromethane under reflux conditions, leading to the formation of the desired pyrazino[1,2-c]pyrimidine derivatives . The reaction mechanism likely involves the initial addition of the nucleophilic carbon atom of the exocyclic alkoxycarbonyl-methylidene group to the C=N bond of the N-chloroformylimino form of the isocyanates, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The labor-intensive nature of the synthesis suggests that optimization of reaction parameters and the use of efficient catalysts could be areas of ongoing research .
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazino[1,2-c]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one 2-oxide has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of other heterocyclic compounds and peptidomimetics.
Medicine: It is an active component in antifilarial drugs and is being explored for other therapeutic uses.
Industry: Its derivatives are used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one 2-oxide involves its interaction with specific molecular targets and pathways. As an antifilarial agent, it likely disrupts the metabolic processes of parasitic worms, leading to their death. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in the parasites .
Comparison with Similar Compounds
Similar Compounds
7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidine-6-thione: This compound has similar structural features but contains a thione group instead of an oxide.
1,6,8-Trioxoperhydropyrazinopyrimidines: These compounds are highly functionalized and serve as starting materials for peptidomimetics.
Uniqueness
7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one 2-oxide is unique due to its specific pharmacological properties and its role as an active component in antifilarial drugs. Its ability to undergo various chemical reactions and serve as a versatile starting material for the synthesis of other bioactive compounds further highlights its significance .
Properties
CAS No. |
56926-19-3 |
|---|---|
Molecular Formula |
C10H19N3O2 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
7-ethyl-2-methyl-2-oxido-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-ium-6-one |
InChI |
InChI=1S/C10H19N3O2/c1-3-11-5-4-9-8-13(2,15)7-6-12(9)10(11)14/h9H,3-8H2,1-2H3 |
InChI Key |
WQQQYUBVAILWQW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2C[N+](CCN2C1=O)(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[3-(4-Chlorophenyl)propanamido]benzoic acid](/img/structure/B14634445.png)



![5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol](/img/structure/B14634461.png)




![Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14634494.png)

